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Compound of Interest

Compound Name: TPN171

Cat. No.: B12430147 Get Quote

An In-depth Guide on the Discovery, Development, and Clinical Profile of TPN171 for

Researchers and Drug Development Professionals.

Introduction
TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor developed

for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction (ED).[1][2]

Jointly developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences,

and Vigonvita Life Sciences Co., Ltd., TPN171 emerged from a research program focused on

identifying new, highly efficient, and low-toxicity PDE5 inhibitors.[3] The discovery process was

initiated by exploring flavonoids with high PDE5 inhibitory activity from the traditional Chinese

medicine Epimedium.[4] Through a pharmacokinetics-driven optimization of a series of 4(3H)-

pyrimidinones, TPN171 was identified as a clinical candidate with improved pharmacokinetic

properties compared to its predecessors, aiming for once-daily oral administration.[5][6]

Mechanism of Action: PDE5 Inhibition
TPN171 exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is a key component

of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[7] In

conditions like PAH, upregulation of PDE5 in the lungs leads to rapid degradation of cGMP.[7]

By inhibiting PDE5, TPN171 increases intracellular levels of cGMP, leading to vasodilation of

the pulmonary arteries and a reduction in pulmonary vascular resistance.[5]
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Figure 1: TPN171 Signaling Pathway

Preclinical Development
In Vitro Pharmacology
TPN171 has demonstrated potent inhibitory activity against PDE5 in vitro. Comparative studies

have shown its superior potency over existing PDE5 inhibitors, sildenafil and tadalafil.[3][4]
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Compound PDE5 IC50 (nM)

TPN171 0.62

Sildenafil 4.31

Tadalafil 2.35

Table 1: In Vitro PDE5 Inhibitory Activity.[3][4]

Furthermore, TPN171 exhibits favorable selectivity for PDE5 over other phosphodiesterase

isoforms, which is crucial for minimizing off-target side effects.[3][4]

Compound
Selectivity (PDE5 vs.
PDE6)

Selectivity (PDE5 vs.
PDE11)

TPN171 32-fold 1610-fold

Sildenafil 8-fold -

Tadalafil - 9-fold

Table 2: Selectivity Profile of

TPN171.[3][4]

In Vivo Pharmacology
In a rat model of monocrotaline-induced pulmonary arterial hypertension, oral administration of

TPN171 was shown to significantly reduce the mean pulmonary artery pressure. The effective

dose of TPN171 was much lower than that of sildenafil, and it exhibited a longer-lasting effect.

[3][5][6]

Clinical Development
TPN171 has undergone several clinical trials to evaluate its safety, tolerability, and

pharmacokinetics in humans.

Phase I Studies
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A Phase I study in healthy subjects, comprised of single ascending-dose, food-effect, and

multiple ascending-dose parts, established the initial safety and pharmacokinetic profile of

TPN171H (the hydrochloride form of TPN171).[8][9]

Parameter Value

Tmax (h) 0.667

t1/2 (h) 8.02 - 10.88

Table 3: Key Pharmacokinetic Parameters of

TPN171 in Healthy Volunteers (Single Dose).[3]

[8]

The study found that TPN171 was rapidly absorbed, and its exposure (AUC and Cmax) was

linear within the 5-30 mg dose range.[8] Administration with food was found to decrease the

maximum plasma concentration (Cmax) and prolong the time to reach it (Tmax), but it did not

affect the total exposure (AUC).[8] A slight accumulation was observed upon repeated dosing.

[8]

Studies have also been conducted in specific populations, including individuals with renal and

hepatic impairment. In subjects with severe renal impairment, the elimination half-life was

prolonged, and clearance was decreased.[10] Similarly, in patients with mild-to-moderate

hepatic impairment, TPN171 exposure was increased.[11]

Phase II and III Studies
TPN171 has progressed to Phase II clinical trials for pulmonary arterial hypertension

(NCT04483115) and a Phase III study for erectile dysfunction (NCT05188989) in China.[3]
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Figure 2: Representative Clinical Trial Workflow

Metabolism and Pharmacokinetics
A human mass balance study using radiolabeled [14C]TPN171 provided detailed insights into

its absorption, metabolism, and excretion.[3][4] Following a single 10 mg oral dose, TPN171
was rapidly absorbed.[4] The drug is extensively metabolized in humans, with 22 metabolites

detected in plasma, urine, and feces.[3][4]
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The main metabolic pathways include mono-oxidation (hydroxylation and N-oxidation),

dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and

acetylation.[3][12] The primary enzyme responsible for the oxidative metabolism of TPN171 is

Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2E1 and CYP2D6.[3][12]

A major metabolite in human plasma is a glucuronide of O-dealkylated TPN171.[3][4]

Excretion of the administered radioactivity was nearly complete within 216 hours, with

approximately 46.61% recovered in urine and 48.60% in feces.[3][4]
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Figure 3: Metabolic Pathways of TPN171

Experimental Protocols
In Vitro PDE5 Inhibition Assay
The inhibitory activity of TPN171 against PDE5 is determined using a standard in vitro assay.

While the specific protocol for TPN171 is not detailed in the provided results, a general
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methodology involves incubating the purified PDE5 enzyme with its substrate, cGMP, in the

presence of varying concentrations of the inhibitor (TPN171). The amount of remaining cGMP

or the product, 5'-GMP, is then quantified to determine the inhibitor's IC50 value, which is the

concentration required to inhibit 50% of the enzyme's activity.

Animal Model of Pulmonary Arterial Hypertension
The efficacy of TPN171 in an animal model of PAH was assessed in rats. A common method

involves inducing PAH in rats by a single subcutaneous injection of monocrotaline. After a

period to allow for the development of PAH, the animals are treated with TPN171 or a vehicle

control. The primary endpoint is the measurement of mean pulmonary artery pressure, which is

typically assessed via right heart catheterization.

Human Pharmacokinetic Study
A representative human pharmacokinetic study was a single-center, single-dose, open-label

study in healthy male volunteers.[4]

Participants: Healthy adult males.

Dosage: A single oral suspension of 10 mg (100 μCi) of [14C]TPN171.[4]

Sample Collection: Blood samples were collected at predefined time points post-dose to

determine the plasma concentration of TPN171 and its metabolites. Urine and feces were

collected for a specified period to assess the routes and extent of excretion.[3][4]

Analysis: Plasma, urine, and fecal samples were analyzed using liquid chromatography-

tandem mass spectrometry (LC-MS/MS) and a radioactive detector to quantify TPN171 and

identify its metabolites.[3][4]

Pharmacokinetic Parameters: Standard pharmacokinetic parameters such as Cmax, Tmax,

t1/2, and AUC were calculated from the plasma concentration-time data.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813128/
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813128/
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.vigonvita.cn/wp-content/uploads/2024/11/6%E3%80%81Pharmacokinetics-mass-balance-and-metabolism-of-14CTPN171-a-novel-PDE5-inhibitor-in-humans-for-the-treatment-of-pulm.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813128/
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.vigonvita.cn/wp-content/uploads/2024/11/6%E3%80%81Pharmacokinetics-mass-balance-and-metabolism-of-14CTPN171-a-novel-PDE5-inhibitor-in-humans-for-the-treatment-of-pulm.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8273902/
https://www.benchchem.com/product/b12430147?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medchemexpress.com [medchemexpress.com]

2. TPN171 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

3. vigonvita.cn [vigonvita.cn]

4. Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5
inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase
Type 5 Inhibitors Leading to TPN171, a Clinical Candidate for the Treatment of Pulmonary
Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

7. dovepress.com [dovepress.com]

8. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a
Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a
Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

10. A Phase 1 Study to Evaluate the Pharmacokinetics and Safety of TPN171 (a PDE5
Inhibitor) in Adults with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Pharmacokinetics and Safety of TPN171 (a PDE5 Inhibitor) in Patients With Mild or
Moderate Hepatic Impairment Versus Participants With Normal Hepatic Function: A Phase 1
Study - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5
inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [TPN171: A Technical Overview of a Novel PDE5
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12430147#tpn171-discovery-and-development-
history]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.medchemexpress.com/tpn171.html
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=12781
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=12781
https://www.vigonvita.cn/wp-content/uploads/2024/11/6%E3%80%81Pharmacokinetics-mass-balance-and-metabolism-of-14CTPN171-a-novel-PDE5-inhibitor-in-humans-for-the-treatment-of-pulm.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813128/
https://www.researchgate.net/publication/332659627_Pharmacokinetic-Driven_Optimization_of_43H-Pyrimidinones_as_Phosphodiesterase_Type_5_Inhibitors_Leading_to_TPN171_a_Clinical_Candidate_for_the_Treatment_of_Pulmonary_Arterial_Hypertension
https://pubmed.ncbi.nlm.nih.gov/31021628/
https://pubmed.ncbi.nlm.nih.gov/31021628/
https://pubmed.ncbi.nlm.nih.gov/31021628/
https://www.dovepress.com/a-phase-i-study-to-evaluate-the-safety-tolerability-and-pharmacokineti-peer-reviewed-fulltext-article-DDDT
https://pubmed.ncbi.nlm.nih.gov/34262260/
https://pubmed.ncbi.nlm.nih.gov/34262260/
https://pubmed.ncbi.nlm.nih.gov/34262260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8273902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8273902/
https://pubmed.ncbi.nlm.nih.gov/40255110/
https://pubmed.ncbi.nlm.nih.gov/40255110/
https://pubmed.ncbi.nlm.nih.gov/40277393/
https://pubmed.ncbi.nlm.nih.gov/40277393/
https://pubmed.ncbi.nlm.nih.gov/40277393/
https://pubmed.ncbi.nlm.nih.gov/35676531/
https://pubmed.ncbi.nlm.nih.gov/35676531/
https://pubmed.ncbi.nlm.nih.gov/35676531/
https://www.benchchem.com/product/b12430147#tpn171-discovery-and-development-history
https://www.benchchem.com/product/b12430147#tpn171-discovery-and-development-history
https://www.benchchem.com/product/b12430147#tpn171-discovery-and-development-history
https://www.benchchem.com/product/b12430147#tpn171-discovery-and-development-history
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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